molecular formula C13H16O2 B1197562 tert-Butyl cinnamate

tert-Butyl cinnamate

Cat. No.: B1197562
M. Wt: 204.26 g/mol
InChI Key: AGKLVMVJXDFIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl cinnamate, also known as this compound, is an organic compound with the molecular formula C13H16O2. It is an ester derived from cinnamic acid and tert-butanol. This compound is known for its pleasant aroma and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cinnamate typically involves the esterification of cinnamic acid with tert-butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Cinnamic acid+tert-ButanolAcid catalysttert-Butyl cinnamate+Water\text{Cinnamic acid} + \text{tert-Butanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cinnamic acid+tert-ButanolAcid catalyst​tert-Butyl cinnamate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cinnamate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and tert-butanol in the presence of an acid or base.

    Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Cinnamic acid and tert-butanol.

    Reduction: Saturated ester (tert-butyl 3-phenylpropanoate).

    Substitution: Various substituted cinnamate derivatives.

Scientific Research Applications

tert-Butyl cinnamate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Employed in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of tert-Butyl cinnamate is primarily related to its ester functionality. In biological systems, esters can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The cinnamate moiety may also interact with enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: An ester of cinnamic acid and ethanol, used in fragrances and flavorings.

    Methyl cinnamate: An ester of cinnamic acid and methanol, known for its fruity aroma.

    Benzyl cinnamate: An ester of cinnamic acid and benzyl alcohol, used in perfumes and cosmetics.

Uniqueness

tert-Butyl cinnamate is unique due to its tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other cinnamate esters. This steric effect can influence its hydrolysis rate and interaction with biological targets, making it distinct in its applications and properties.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

tert-butyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

AGKLVMVJXDFIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1

Synonyms

utyl cinnamate
tert-butyl cinnamate

Origin of Product

United States

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